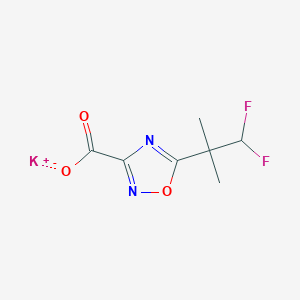

Potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Potassium carbonate has been utilized in the synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles, showcasing a solvent-free method under microwave irradiation, resulting in good yields and shorter synthesis time. This process is beneficial in synthesizing compounds with antiproliferative activities (Barros et al., 2014).

- The compound 3-methyl-4H-[1,2,4]-oxadiazol-5-one has been used as a versatile protected acetamidine in various synthetic sequences. The potassium salt of this compound has shown superiority in several synthetic reactions, including alkylation and Michael addition (Moormann et al., 2004).

Advanced Synthesis Techniques

- Potassium fluoride has been found to be an efficient catalyst and solid support for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles. A one-pot method was developed using microwave irradiation, which offers the advantage of simple operation and convenient product separation (Rostamizadeh et al., 2010).

- Chiral 3,5 disubstituted 4,5-dihydro-1,2,4-oxadiazoles have been synthesized using benzamidoxime and isopropylideneglyceraldehyde. The use of potassium permanganate in the oxidation process was highlighted in this research (Descotes et al., 1990).

Catalytic and Reaction Studies

- The synthesis of 1,2,4-oxadiazoles from carboxylic acid esters and amidoximes using potassium carbonate has been demonstrated. This one-pot synthesis approach yields a variety of oxadiazoles in moderate to excellent yields (Amarasinghe et al., 2006).

- A reaction involving potassium ethoxide and 3-amino-4-benzoylfurazan has been explored, leading to the synthesis of 5-phenyl-1,2,4-oxadiazole-3-carboxamide. This study highlights the application of potassium in complex chemical reactions and structural analysis (Viterbo et al., 1980).

Large-Scale Preparation and Industrial Applications

- The large-scale preparation of potassium and sodium salts of 3-Methyl-4H-[1,2,4]oxadiazol-5-one has been developed, overcoming scale-up issues and demonstrating consistent yields and purities. This preparation is significant for industrial applications (Hett et al., 2002).

Propiedades

IUPAC Name |

potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O3.K/c1-7(2,5(8)9)6-10-3(4(12)13)11-14-6;/h5H,1-2H3,(H,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWUVKFNJGUYSG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=NO1)C(=O)[O-])C(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2KN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Methylindazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2357887.png)

![N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2357894.png)

![(1R,3S)-3-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B2357896.png)

![1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2357900.png)

![1-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2357901.png)

![N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2357906.png)

![N-benzyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2357909.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2357910.png)